molecular formula C18H13N4O2S+ B14395366 1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium CAS No. 88553-20-2

1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium

Cat. No.: B14395366
CAS No.: 88553-20-2
M. Wt: 349.4 g/mol
InChI Key: YGYGHVXOFKZPHN-UHFFFAOYSA-N
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Description

1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a sulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a nitrophenyl sulfanyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-({5-Cyano-6-[(4-methylphenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium
  • **1-({5-Cyano-6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium

Uniqueness

1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

88553-20-2

Molecular Formula

C18H13N4O2S+

Molecular Weight

349.4 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfanyl-5-(pyridin-1-ium-1-ylmethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H13N4O2S/c19-11-15-10-14(13-21-8-2-1-3-9-21)12-20-18(15)25-17-6-4-16(5-7-17)22(23)24/h1-10,12H,13H2/q+1

InChI Key

YGYGHVXOFKZPHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC(=C(N=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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